2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
CAS No.: 894947-40-1
Cat. No.: VC11878795
Molecular Formula: C19H18N4O3S2
Molecular Weight: 414.5 g/mol
* For research use only. Not for human or veterinary use.
![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide - 894947-40-1](/images/structure/VC11878795.png)
Specification
CAS No. | 894947-40-1 |
---|---|
Molecular Formula | C19H18N4O3S2 |
Molecular Weight | 414.5 g/mol |
IUPAC Name | 2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Standard InChI | InChI=1S/C19H18N4O3S2/c1-13-7-9-14(10-8-13)22-17(24)12-27-19-21-11-16(18(20)23-19)28(25,26)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,22,24)(H2,20,21,23) |
Standard InChI Key | UBMQMAJFHMAONA-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Synthesis Methods
The synthesis of compounds with similar structures typically involves multi-step organic reactions. These steps may include:
-
Formation of the Pyrimidine Ring: Utilizing starting materials such as 4-amino-5-(benzenesulfonyl)pyrimidine.
-
Acetamide Formation: Introduction of the acetamide group through acylation reactions.
-
Final Modifications: Adjustments to achieve the desired substituents on the pyrimidine ring.
Chemical Reactions
This compound can undergo various chemical reactions, including:
-
Oxidation: The sulfonyl group can be further oxidized under specific conditions.
-
Reduction: The nitro group (if present) can be reduced to an amino group.
-
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Biological and Therapeutic Applications
While specific data on this compound is limited, similar pyrimidine derivatives are often investigated for their potential as biochemical probes or inhibitors in biological systems. They may interact with enzymes or receptors, influencing signaling pathways related to diseases such as cancer or inflammation.
Comparison with Similar Compounds
Compound | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|
2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide | Not specified | Not specified | Pyrimidine ring, benzenesulfonyl group, acetamide moiety |
4-Amino-2-(pyrimidin-2-yl)benzene-1-sulfonamide | C10H10N4O2S | 250.28 g/mol | Pyrimidine ring, sulfonamide group |
4-Amino-N-(pyridin-2-yl)benzenesulfonamide | C11H11N3O2S | 249.29 g/mol | Pyridine ring, sulfonamide group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume